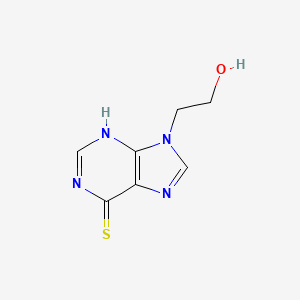
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione typically involves the reaction of purine derivatives with hydroxyethylating agents. One common method is the alkylation of 6-thiopurine with 2-bromoethanol under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thione group, potentially converting it to a thiol or other sulfur-containing functionalities.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or other reduced sulfur compounds.
Substitution: Formation of new derivatives with different functional groups replacing the hydroxyethyl group.
Scientific Research Applications
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyethyl group can enhance its binding affinity to these targets, potentially inhibiting or modulating their activity. The thione group can participate in redox reactions, influencing the compound’s biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Thiopurine: A closely related compound with similar structural features but lacking the hydroxyethyl group.
9-(2-Hydroxyethyl)-adenine: Another purine derivative with a hydroxyethyl group but differing in the position of the functional groups.
Uniqueness
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is unique due to the presence of both the hydroxyethyl and thione groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1670-68-4 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
9-(2-hydroxyethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C7H8N4OS/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13) |
InChI Key |
WLHQEGXWJYFPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


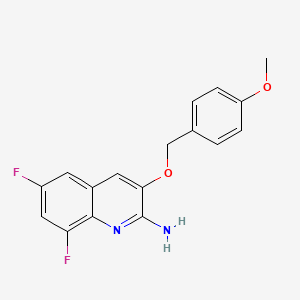
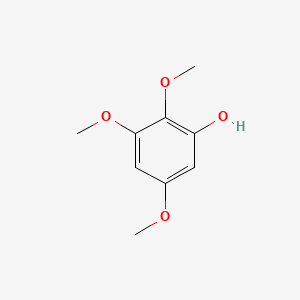
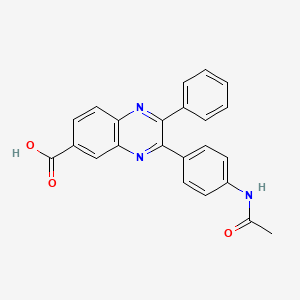

![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
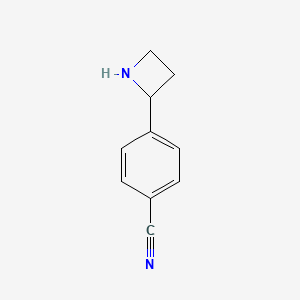
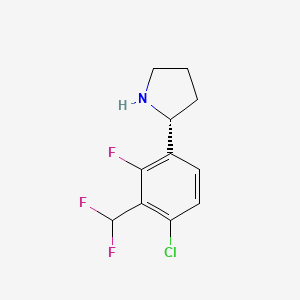
![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)
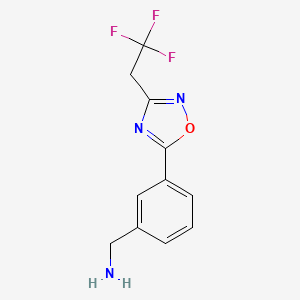
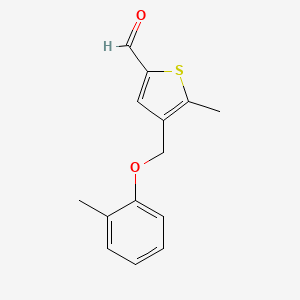
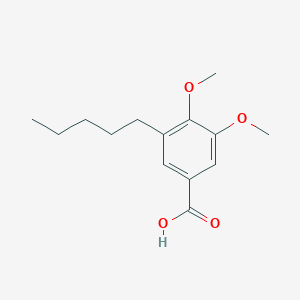
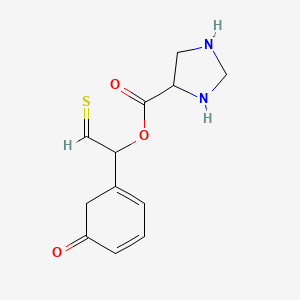
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

